N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide, also known as BCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCA is a derivative of benzothiazole and has been synthesized using different methods.
Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. Recent synthetic developments have shown that new benzothiazole-based compounds exhibit significant inhibitory concentrations against Mycobacterium tuberculosis, the causative agent of tuberculosis . These compounds are synthesized through various pathways, including diazo-coupling and Knoevenagel condensation, and have shown better inhibition potency compared to standard reference drugs.
Anti-Inflammatory Properties
The anti-inflammatory potential of benzothiazole derivatives has been explored through both in vitro and in silico approaches. Novel derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. Some compounds have demonstrated significant inhibitory activity and have been identified as potential candidates for further development as anti-inflammatory agents .
Anti-Proliferative Effects
Benzothiazole derivatives have shown promising anti-proliferative effects against various cancer cell lines. Studies have reported the synthesis of new derivatives that exhibit high cytotoxicity and greater inhibitory action than reference drugs like Doxorubicin against specific cell lines, indicating their potential use in cancer therapy .
Antibacterial Applications
The antibacterial activities of benzothiazole derivatives have been investigated against a range of bacterial strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. These studies provide insights into the potential use of these compounds in developing new antibacterial agents .
Antimicrobial Efficacy
In addition to antibacterial properties, benzothiazole derivatives have also been evaluated for their broader antimicrobial efficacy. The structure-activity relationships of these compounds suggest that they could be effective in treating a variety of microbial infections .
Synthetic Strategies and Medicinal Chemistry
The synthesis of benzothiazole derivatives is a key area of interest due to their structural diversity and pharmacological properties. Advances in synthetic strategies have facilitated the development of potent biologically active benzothiazole-based drugs. These methods include multi-component reactions and the use of ionic liquids, which offer benefits such as cleaner reactions and satisfactory yields .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . In the case of anti-tubercular activity, these compounds likely inhibit the function of DprE1, thereby disrupting the synthesis of arabinogalactan and compromising the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the enzyme DprE1, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to downstream effects such as compromised cell wall integrity and potentially cell death .
Result of Action
The result of the compound’s action would likely be the inhibition of Mycobacterium tuberculosis growth due to the disruption of arabinogalactan biosynthesis. This disruption compromises the integrity of the mycobacterial cell wall, potentially leading to cell death .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h4-7,10-14H,1-3,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYOMGBPJQOPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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